Boc-Asp-NH2
Overview
Description
Boc-Asp-NH2 is an aspartic acid derivative . It is used for research purposes and is not sold to patients . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Synthesis Analysis
Boc-Asp-NH2 is used in peptide synthesis . The synthesis of Boc-Asp-NH2 involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular formula of Boc-Asp-NH2 is C9H16N2O5 . Its molecular weight is 232.23 . The structure of Boc-Asp-NH2 can be represented by the SMILES string CC(C)(C)OC(=O)NC@@H=O)C(N)=O
.
Physical And Chemical Properties Analysis
Boc-Asp-NH2 has a molecular weight of 232.23 and a molecular formula of C9H16N2O5 . It has a melting point of 150-154°C . The optical activity of Boc-Asp-NH2 is [α]20/D -29±2°, c = 1% in DMF .
Scientific Research Applications
Conformational Analysis for Drug Design : Boc-Asp-NH2 is used in the conformational analysis of peptides for drug design. For instance, in the study of CCK-B agonists, Boc-Asp-NH2 containing peptides demonstrated distinct conformational preferences, crucial for their biological activities. This understanding is vital for designing nonpeptide CCK-B agonists (Goudreau, Weng, & Roques, 1994).
Protective Function in Peptide Synthesis : The compound is utilized as a protective group in aspartyl peptides. The study by Kunz, Waldmann, & Unverzagt (2009) described the use of the allyl ester as a temporary protecting function in aspartyl peptides, including those containing Boc-Asp-NH2.
Synthesis of Gastrin Antagonists : Boc-Asp-NH2 is involved in the synthesis of gastrin antagonists. Rodriguez et al. (1989) synthesized analogues of Boc-Trp-Leu-Asp-Phe-NH2, a potent gastrin agonist, by introducing a beta-homo residue. These compounds showed promise as gastrin antagonists in vivo.
Pharmacological Profiling : The compound is used in the pharmacological profiling of peptides. For example, Boc-Trp-Met-Asp-NH2, a peptidic fragment containing Boc-Asp-NH2, exhibited gastric antisecretory activity, providing insights into selective antigastrin activity (Lavezzo et al., 1986).
Investigation of Electrostatic Interactions in Proteins : Boc-Asp-NH2 containing peptides serve as models for studying electrostatic interactions in proteins. Sahal & Balaram (1986) conducted NMR studies on beta-turn tetrapeptides containing Asp-His and Asp-Lys salt bridges, providing insights into the role of such interactions in protein dynamics.
Development of CCK Analogs : Boc-Asp-NH2 is used in developing analogs of CCK, a peptide hormone. Charpentier et al. (1988) synthesized cyclic cholecystokinin (CCK) analogs using Boc-Asp-NH2 for investigating binding characteristics to brain cortex membranes and pancreatic acini.
Solid-Phase Synthesis of Peptides : The compound is used in solid-phase peptide synthesis. Tam et al. (1980) utilized Boc-Asp(OcHex) in solid-phase peptide synthesis, highlighting its stability and effectiveness in minimizing aspartimide formation.
properties
IUPAC Name |
(3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCARTLEXJLJBZ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427021 | |
Record name | Boc-Asp-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Asp-NH2 | |
CAS RN |
74244-17-0 | |
Record name | Boc-Asp-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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